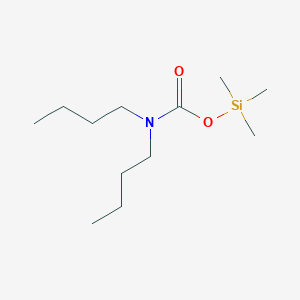
Trimethylsilyl dibutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl dibutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a dibutylcarbamate moiety. This compound is typically used in organic synthesis and has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylcarbamate is commonly synthesized through the reaction of trimethylsilyl chloride with dibutylcarbamate in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as dichloromethane or tetrahydrofuran. The base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce dibutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are required for these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced.
Hydrolysis: Dibutylcarbamate and trimethylsilanol are the primary products.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl dibutylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl dibutylcarbamate primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group temporarily shields reactive sites on molecules, preventing unwanted reactions. This protection is achieved through the formation of a stable silyl ether or silyl amine bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar protecting group strategies but lacks the carbamate functionality.
Trimethylsilyl cyanide: Another reagent used in organic synthesis, particularly for introducing cyanide groups.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions but has different reactivity and applications.
Uniqueness
Trimethylsilyl dibutylcarbamate is unique due to its dual functionality, combining the protective properties of the trimethylsilyl group with the reactivity of the carbamate moiety. This combination allows for versatile applications in organic synthesis and analytical chemistry .
Properties
CAS No. |
89029-16-3 |
|---|---|
Molecular Formula |
C12H27NO2Si |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
trimethylsilyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-6-8-10-13(11-9-7-2)12(14)15-16(3,4)5/h6-11H2,1-5H3 |
InChI Key |
AHYUHUOQPGWWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



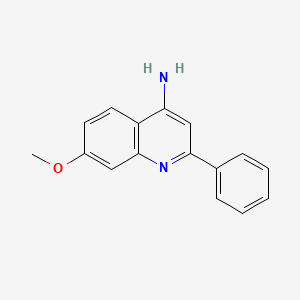

![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)


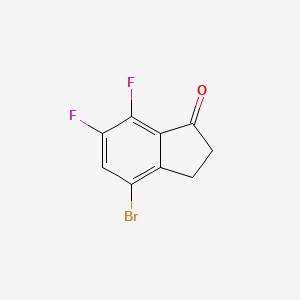
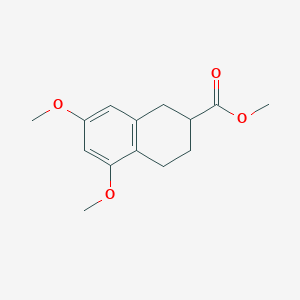
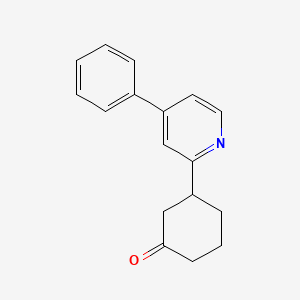
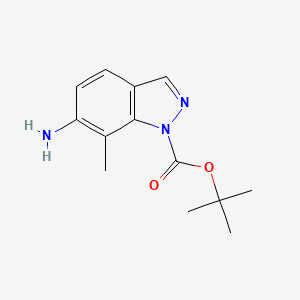
![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
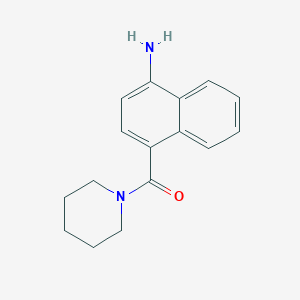
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
